4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
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Overview
Description
4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a cyano group, a hydroxy group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the cyano group may yield primary amines. Substitution reactions may result in the formation of various substituted sulfonamides.
Scientific Research Applications
4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition can lead to changes in pH and metabolic pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide include other benzenesulfonamide derivatives and cyanoacetamide derivatives. Examples include:
- This compound
- 2-cyano-N-(2-nitrophenyl)acetamide
- 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(16,7-8-19-2)10-15-20(17,18)12-5-3-11(9-14)4-6-12/h3-6,15-16H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBKZRHBYAOUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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